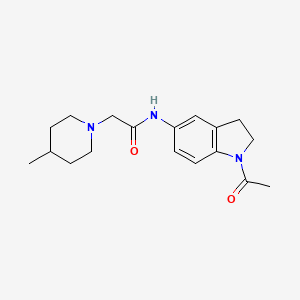![molecular formula C11H12N2O B2385164 [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol CAS No. 1248905-63-6](/img/structure/B2385164.png)
[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . There are different methods for the synthesis of imidazole derivatives, for example, one method involves the use of glyoxal, formaldehyde, and ammonia .
Molecular Structure Analysis
The structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The nitrogen atoms are not adjacent to each other in the ring .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds show different biological activities such as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula of imidazole is C3H4N2 and it has a molecular weight of 68.08 g/mol .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol and its derivatives are fundamental in chemical synthesis, providing pathways to intricate molecular structures. For instance, Ohta et al. (1987) demonstrated the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, highlighting their conversion into carbonyl compounds via quaternary salts. This process underscores the masked carbonyl group's synthetic utility, facilitating diverse chemical transformations (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Catalytic Applications
Imidazole derivatives, including this compound, find applications in catalysis. Sarki et al. (2021) developed a method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines, showcasing the use of readily available catalysts for synthesizing pharmaceutical agents. This process emphasizes the role of imidazole derivatives in facilitating economically viable and green chemical reactions (Sarki et al., 2021).
Corrosion Inhibition
The application of imidazole-based molecules, including [4-(1H-imidazol-1-yl)-phenyl]methanol, in corrosion inhibition of carbon steel in an acidic medium has been demonstrated by Costa et al. (2021). The study reveals that these molecules significantly enhance corrosion protection, attributing the efficiency to the molecular softness and polarity, which facilitate stronger interactions with the metal surface (Costa et al., 2021).
Material Science
In material science, imidazole derivatives are utilized for creating advanced materials with specific properties. For example, Gaynor et al. (2023) reported the synthesis of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, highlighting its potential as a precursor for biomimetic chelating ligands. This research underscores the versatility of imidazole compounds in designing molecules with desired functionalities for various applications (Gaynor, McIntyre, & Creutz, 2023).
Mecanismo De Acción
Target of Action
Imidazole compounds, which [4-(1h-imidazol-1-yl)-2-methylphenyl]methanol is a part of, are known to interact with various cellular proteins .
Mode of Action
It is known that imidazole compounds can add a myristoyl group to the n-terminal glycine residue of certain cellular proteins . This modification can affect the function and localization of these proteins within the cell.
Biochemical Pathways
It is known that imidazole compounds can produce nitric oxide (no), a messenger molecule with diverse functions throughout the body .
Result of Action
It is known that imidazole compounds can mediate tumoricidal and bactericidal actions in macrophages through the production of nitric oxide (no) .
Safety and Hazards
Direcciones Futuras
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Propiedades
IUPAC Name |
(4-imidazol-1-yl-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-6-11(3-2-10(9)7-14)13-5-4-12-8-13/h2-6,8,14H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFNSKGQDLMACN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)


![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)



![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2385091.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)
![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)
![Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate](/img/structure/B2385099.png)

![Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2385104.png)
